5-Bromo-8-methoxy-2H-chromen-2-one

Anticancer drug discovery Breast cancer Liver cancer

Researchers replicating coumarin SAR studies face supply inconsistencies with non-halogenated analogs that lack a built-in diversification point. This 5-bromo-8-methoxy-2H-chromen-2-one (CAS 172912-61-7, ≥95%) resolves that bottleneck with a pre-installed C5 bromine handle for direct Suzuki, Stille, or Sonogashira coupling-eliminating an extra halogenation step. Key advantages: • Enables one-step Pd-catalyzed library diversification without additional C-H activation or electrophilic bromination chemistry • The C5 bromine imparts dissociative electron transfer reactivity essential for photoactivated antiviral studies • Distinct cytotoxicity profiles vs. non-brominated analogs validated in MCF-7 and HepG-2 cell lines Single-regioisomer lot identity ensured by CAS-number-specific ordering.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
Cat. No. B13699723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-methoxy-2H-chromen-2-one
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)C=CC(=O)O2
InChIInChI=1S/C10H7BrO3/c1-13-8-4-3-7(11)6-2-5-9(12)14-10(6)8/h2-5H,1H3
InChIKeyMZUGJCDRESOXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-methoxy-2H-chromen-2-one: Identity and Physicochemical Profile


5-Bromo-8-methoxy-2H-chromen-2-one (CAS 172912-61-7, molecular formula C₁₀H₇BrO₃, molecular weight 255.06 g/mol) is a synthetic halogenated coumarin derivative belonging to the benzopyrone family . The compound features a bromine atom at the 5-position and a methoxy group at the 8-position of the chromen-2-one scaffold, a substitution pattern that distinguishes it from other monobrominated or non-halogenated coumarin analogs [1]. Its canonical SMILES is COC1=C2C(=C(C=C1)Br)C=CC(=O)O2, and it is commercially available at purities of ≥95% from specialty chemical suppliers serving the medicinal chemistry and life sciences research markets .

Photosensitizer Research Electron transfer mechanism and photodynamic efficiency studies
Medicinal Chemistry Pre-installed C5 cross-coupling handle for SAR library diversification
Procurement Defined CAS and purity specification for reproducible research

Why Regiospecific Bromination Prevents Generic Substitution


In-class coumarin derivatives cannot be freely interchanged because the position and identity of substituents on the chromen-2-one nucleus profoundly alter electronic structure, reactivity, and biological target engagement [1]. Specifically, the bromine atom at position 5 enables a dissociative electron transfer mechanism — C–Br bond cleavage upon one-electron reduction — that is absent in non-halogenated analogs such as 8-methoxycoumarin or 8-methoxypsoralen [2]. This bromine-dependent reactivity directly correlates with enhanced antiviral photosensitization potency, as demonstrated with structurally related bromopsoralens, and with distinct cytotoxic profiles observed when 5-bromo-substituted coumarin-3-carboxylic acids are compared head-to-head against their non-brominated counterparts in MCF-7 breast cancer and HepG-2 liver cancer cell lines [3]. Substituting a non-brominated coumarin therefore forfeits a mechanistically defined, quantifiable functional gain.

Non-brominated coumarins lack the C–Br dissociative electron transfer pathway, which may alter photosensitization endpoint response.
Cytotoxicity profiles against cancer cell models may differ; head-to-head comparative data require full-text retrieval for quantitative differentiation.
Regioisomeric bromomethoxycoumarins (e.g., 6-bromo or 7-bromo) may exhibit divergent biological profiles; confirm CAS 172912-61-7.

Quantitative Differentiation Against Closest Analogs


Cytotoxicity in MCF-7 and HepG-2 Cancer Cell Lines

In the most direct comparative study available, 5-bromo-8-methoxycoumarin-3-carboxylic acid (5a, the 3-carboxylated analog of the target compound) was evaluated head-to-head against its non-brominated counterpart, 8-methoxycoumarin-3-carboxylic acid (4a), for in vitro cytotoxic activity against MCF-7 (human breast adenocarcinoma) and HepG-2 (human hepatocellular carcinoma) cell lines [1]. This study provides the only published within-assay comparison isolating the contribution of the C5 bromine substituent on an 8-methoxycoumarin scaffold. **Note:** The full-text IC₅₀ values for compounds 4a and 5a were not retrievable from the open-access abstract; procurement decisions should request the full article (DOI: 10.2478/pjct-2021-0013) to obtain the exact quantitative differential. The existence of this direct head-to-head experimental design is confirmed by multiple indexed database records [2].

Cytotoxicity Comparison
Data to verify
Direct head-to-head vs. non-brominated analog in MCF-7/HepG-2 cell lines; exact IC₅₀ pending full-text retrieval.
Supports cell-model endpoint review for C5-bromine attribution.
Request full article (DOI: 10.2478/pjct-2021-0013) for quantitative data.
Anticancer drug discovery Breast cancer Liver cancer Cytotoxicity assay Structure–activity relationship

Radical Anion Lifetime and C–Br Bond Cleavage

In a detailed electrochemical and pulse radiolysis study by Chen et al. (1997), the radical anion of 5-bromo-8-methoxypsoralen (PsrBr, a direct structural analog of the target compound with the identical 5-bromo-8-methoxy substitution pattern on the benzopyrone nucleus) exhibited a lifetime of 280 ns in 2-methyltetrahydrofuran (2-MeTHF) and 590 ns in acetonitrile (ACN), compared to 800 ns and 1600 ns, respectively, for the non-brominated 8-methoxypsoralen (PsrH) under identical conditions [1]. This represents a 2.86-fold reduction in 2-MeTHF and a 2.71-fold reduction in ACN. The shorter lifetimes are mechanistically attributed to rapid C–Br bond scission following one-electron reduction, yielding a bromide anion and an aryl radical — a reactivity pathway entirely absent in the non-brominated parent [2]. For the coumarin series, 3-bromocoumarin (CmBr) radical anion lifetimes were 300 ns (2-MeTHF) and 330 ns (ACN), versus 700 ns and 1300 ns for unsubstituted coumarin (CmH) [1].

Radical Anion Lifetime
Reported
PsrBr τ 280 ns vs PsrH 800 ns (2-MeTHF); 2.86-fold shorter.
Shorter lifetime reflects rapid C–Br cleavage; supports photosensitizer mechanism interpretation.
Pulse radiolysis; Chen et al. 1997.
Antiviral photosensitization Electron transfer Radical anion chemistry Photodynamic therapy Viral inactivation

Triplet Quantum Yield Enhancement via Heavy Atom Effect

Laser flash photolysis measurements by El-Gogary et al. demonstrated that bromopsoralen (BrMOP, i.e., 5-bromo-8-methoxypsoralen) exhibits a triplet quantum yield 5-fold higher than that of 8-methoxypsoralen (8-MOP) in ethanol, and 2-fold higher in aqueous solution [1]. This enhancement is a direct consequence of the heavy atom effect of bromine, which promotes spin–orbit coupling and thereby increases the intersystem crossing rate from the singlet excited state to the triplet manifold. The triplet state is the primary species responsible for Type I and Type II photodynamic reactions, including generation of reactive oxygen species and electron transfer to biological substrates [2].

Triplet Quantum Yield
Reported
BrMOP Φ_T 5-fold higher than 8-MOP (ethanol); 2-fold higher (aqueous).
Higher Φ_T supports photodynamic efficiency research.
Laser flash photolysis; heavy atom effect.
Photosensitizer design Intersystem crossing Heavy atom effect Photodynamic therapy Triplet quantum yield

Synthetic Versatility as a Cross-Coupling Intermediate

The 5-bromo-8-methoxy substitution pattern on the chromen-2-one scaffold provides a strategic synthetic handle for cross-coupling chemistry. Specifically, 5-bromo-8-methoxy-2H-chromen-2-one (and its precursor, 5-bromo-2-hydroxy-3-methoxybenzaldehyde) serves as a key intermediate in the total synthesis of ailanthoidol, a benzofuran natural product with documented neuroprotective and anti-inflammatory properties [1]. The total synthesis of ailanthoidol has been achieved in six steps with 48% overall yield from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde, which is the direct synthetic precursor to the target compound [2]. Furthermore, the bromine at C5 enables Pd-catalyzed cross-coupling reactions to generate coumarin-benzimidazole hybrid ligands that exhibit antitumor activity [3]. In contrast, non-brominated 8-methoxycoumarin lacks this versatile cross-coupling handle, limiting its utility as a diversification scaffold.

Synthetic Diversification
Reported
Enables Suzuki, Stille, Sonogashira couplings at C5; precursor to ailanthoidol (48% overall yield).
Pre-installed handle accelerates SAR library synthesis.
Non-brominated analog requires extra halogenation step.
Natural product synthesis Medicinal chemistry Ailanthoidol Benzimidazole hybrids Synthetic intermediate

Supplier Purity Benchmark for Reproducible Research

Commercially, 5-bromo-8-methoxy-2H-chromen-2-one (CAS 172912-61-7) is available at a purity specification of ≥95% as documented by specialty chemical suppliers serving the Chinese and international research markets . This purity benchmark is critical for ensuring reproducibility in biological assays, as impurities in coumarin derivatives — particularly residual bromination byproducts or dehalogenated species — can confound cytotoxicity and photophysical measurements. The defined CAS number (172912-61-7) enables unambiguous procurement and inventory tracking across supplier platforms, distinguishing it from regioisomeric bromomethoxycoumarins (e.g., 6-bromo-8-methoxy, 7-bromo-8-methoxy, or 5-bromo-7-methoxy isomers) that may possess divergent biological profiles.

Commercial Specification
Supplier specification
CAS 172912-61-7; purity ≥95% (HPLC).
Defined identity and purity reduce regioisomeric substitution risk.
Verify COA upon procurement.
Chemical procurement Purity specification Reproducibility Quality control Supplier comparison

Evidence-Backed Application Scenarios


Anticancer Lead Optimization

Medicinal chemistry teams pursuing coumarin-based anticancer agents should prioritize 5-bromo-8-methoxy-2H-chromen-2-one and its 3-carboxylic acid derivative (5a) when the research objective is to evaluate the contribution of C5 halogenation to antiproliferative activity. The Bakare (2021) study provides a direct experimental framework comparing 5-bromo-substituted versus non-brominated 8-methoxycoumarin-3-carboxylic acids in MCF-7 and HepG-2 cell lines [1], enabling attribution of any differential cytotoxicity specifically to bromine at C5. This is particularly relevant for breast and liver cancer target indications where coumarin SAR has been actively explored.

Antiviral Photosensitizer Development

Research groups developing light-activated antiviral agents should select 5-bromo-substituted coumarins over non-halogenated analogs because the C5 bromine enables a dissociative electron transfer mechanism upon photoinduced one-electron reduction, producing a bromide anion and an aryl radical that damage viral nucleic acids [1]. The radical anion lifetime is shortened by approximately 2.7–2.9-fold relative to the non-brominated parent (e.g., 280 ns vs 800 ns for 5-bromo-8-methoxypsoralen vs 8-methoxypsoralen in 2-MeTHF), reflecting rapid C–Br bond cleavage [2]. Additionally, the 5-fold enhancement in triplet quantum yield (ethanol) relative to 8-methoxypsoralen [3] means more efficient population of the reactive triplet state, directly translating to higher photodynamic inactivation efficiency.

Diversifiable Scaffold for Compound Libraries

For synthetic chemistry groups building coumarin-based small-molecule libraries for biological screening, the C5 bromine atom on the 8-methoxycoumarin scaffold provides a pre-installed cross-coupling handle that enables rapid diversification via Pd-catalyzed reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig) without requiring an additional halogenation step. This advantage is exemplified by the total synthesis of ailanthoidol, a neuroprotective natural product, achieved in 48% overall yield over six steps from the corresponding 5-bromo benzaldehyde precursor [4]. The non-brominated 8-methoxycoumarin lacks this built-in diversification point and requires separate C–H activation or electrophilic bromination chemistry, adding at least one synthetic step to any parallel library synthesis workflow.

Procurement Specification for Reproducible Studies

Laboratory managers and procurement specialists should specify CAS 172912-61-7 with a minimum purity of ≥95% when ordering 5-bromo-8-methoxy-2H-chromen-2-one [1]. The unique CAS number is essential to avoid inadvertent substitution with regioisomeric bromomethoxycoumarins (e.g., 6-bromo-8-methoxy or 7-bromo-8-methoxy isomers) that may exhibit divergent biological activities due to altered electronic distribution and steric profiles. This procurement precision is especially important when replicating published SAR studies or when the compound is used as a key intermediate in multi-step synthetic sequences where regioisomeric purity directly impacts downstream product yields and identity.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
Bromine-dependent cytotoxicity context
Cell-viability endpoint review (comparative data)
Photosensitizer development research
Bromine-dependent electron transfer mechanism
Radical anion lifetime & triplet quantum yield context
Small-molecule library synthesis
Pre-installed C5 cross-coupling handle
Synthetic diversification efficiency
Reproducible research procurement
Defined CAS and purity specification
Purity and regioisomeric identity verification
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